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Introduction
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a pivotal regulator of cell

division, playing a critical role in the assembly and stabilization of the mitotic spindle. Its

intricate network of interactions and post-translational modifications ensures the fidelity of

chromosome segregation, a process fundamental to cellular proliferation and organismal

health. Dysregulation of TACC3 function is frequently implicated in tumorigenesis, making it a

compelling target for novel anti-cancer therapies. This technical guide provides a

comprehensive overview of TACC3's function in mitosis, detailing its molecular interactions,

regulatory mechanisms, and the experimental methodologies used to elucidate its role.

Core Functions of TACC3 in Mitosis
TACC3's primary role in cell division is centered on the regulation of microtubule dynamics and

the structural integrity of the mitotic spindle. It localizes to the spindle poles, microtubules, and

kinetochores, where it functions as part of a multi-protein complex to ensure proper spindle

formation and function.

Microtubule Stabilization and Spindle Assembly
TACC3 is a key component of a conserved protein complex that includes the microtubule

polymerase ch-TOG (colonic and hepatic tumor overexpressed gene) and the scaffolding
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protein clathrin. This ternary complex is crucial for crosslinking and stabilizing kinetochore

fibers (K-fibers), the microtubule bundles that attach to chromosomes and facilitate their

segregation.[1][2] The TACC3/ch-TOG/clathrin complex acts as an inter-microtubule bridge,

providing mechanical strength to the K-fibers and ensuring their proper attachment and

tension.[3] Depletion of TACC3 leads to disorganized spindles with reduced microtubule

density, highlighting its essential role in spindle stability.[4]

Regulation by Aurora A Kinase
The function and localization of TACC3 are tightly regulated by the mitotic kinase Aurora A.[5]

Aurora A phosphorylates TACC3 at a conserved serine residue (Ser558 in humans), a critical

event that promotes the recruitment of TACC3 to the mitotic spindle.[6][7] This phosphorylation

event is a prerequisite for the interaction between TACC3 and clathrin, thereby enabling the

formation of the stabilizing TACC3/ch-TOG/clathrin complex on spindle microtubules.[2]

Inhibition of Aurora A kinase activity results in the mislocalization of TACC3 from the spindle,

leading to spindle defects.[1][8]

Quantitative Data on TACC3 Function
The following tables summarize key quantitative data related to TACC3's interactions and its

impact on microtubule dynamics.

Interaction Partner Method Affinity (Kd) Reference

ch-TOG (H5 peptide)

Microscale

Thermophoresis

(MST)

6.7 ± 1.5 µM [9]

Aurora A NMR Titration 8.2 ± 0.8 µM [6]

Aurora A (in presence

of TPX2)
NMR Titration 1.1 ± 1.2 µM [6]

Clathrin Heavy Chain

(phosphorylated

TACC3)

Not specified

4-fold enhanced

affinity upon

phosphorylation

[10]
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Parameter
Cell
Type/Condition

Effect of
TACC3

Value Reference

Microtubule

Growth Velocity

Xenopus laevis

neuronal growth

cones

Overexpression

7.1 µm/min (vs.

6.4 µm/min in

control)

[11]

Microtubule

Growth Velocity

Xenopus laevis

neuronal growth

cones

Knockdown

5.7 µm/min (vs.

6.4 µm/min in

control)

[11]

Centrosomal

Microtubule

Nucleation

HeLa cells Depletion ~40% reduction [4]

Spindle

Recruitment of

TACC3

HEK293 cells

Aurora A

inhibition

(MLN8237)

Significant

reduction
[8]

Spindle

Recruitment of

ch-TOG

HeLa cells

TACC3 Affimer-

mediated

disruption

Significant

reduction
[8]

Inter-kinetochore

Distance
HeLa cells TACC3 ablation Decreased [12]

BubR1 Intensity

at Kinetochores
HeLa cells TACC3 ablation Increased [12]

Signaling Pathways and Logical Relationships
The regulation and function of TACC3 during mitosis can be represented through key signaling

pathways and interaction models.
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TACC3 signaling pathway in mitosis.

Experimental Protocols
Detailed methodologies for key experiments used to study TACC3 function are provided below.

Co-Immunoprecipitation (Co-IP) to Detect TACC3
Interactions
This protocol describes the immunoprecipitation of a target protein (TACC3) to identify its

binding partners.

Start:
Mitotic Cell Culture

Cell Lysis
(e.g., RIPA buffer)

Pre-clearing
(with Protein A/G beads)

Immunoprecipitation:
Incubate with anti-TACC3 antibody

Capture Immune Complexes
(add Protein A/G beads)

Wash Beads
(remove non-specific binding)

Elution of Proteins
(e.g., SDS-PAGE sample buffer)

Analysis:
SDS-PAGE and Western Blot

Click to download full resolution via product page

Workflow for TACC3 Co-Immunoprecipitation.

Methodology:

Cell Culture and Lysis: Culture human cells (e.g., HeLa or HEK293) to 70-80% confluency.

Arrest cells in mitosis using nocodazole (100 ng/mL) for 16-18 hours. Harvest and lyse cells
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in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton

X-100, supplemented with protease and phosphatase inhibitors).

Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein

A/G agarose/magnetic beads for 1 hour at 4°C with gentle rotation to reduce non-specific

binding.

Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add

the primary antibody against TACC3 and incubate overnight at 4°C with gentle rotation.

Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4

hours at 4°C.

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer (a less

stringent version of the lysis buffer).

Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes to

elute the proteins.

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and

perform Western blotting using antibodies against suspected interacting proteins (e.g., ch-

TOG, clathrin).

In Vitro Kinase Assay for Aurora A Phosphorylation of
TACC3
This assay measures the ability of Aurora A kinase to phosphorylate TACC3 in a controlled,

cell-free environment.

Start:
Purified Proteins

Set up Kinase Reaction:
- Recombinant Aurora A

- Recombinant TACC3 (substrate)
- Kinase Buffer
- [γ-32P]ATP

Incubation
(e.g., 30°C for 30 min)

Stop Reaction
(add SDS-PAGE sample buffer)

Protein Separation:
SDS-PAGE

Detection:
Autoradiography

Click to download full resolution via product page

Workflow for In Vitro Kinase Assay.
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Methodology:

Reaction Setup: In a microcentrifuge tube, combine recombinant active Aurora A kinase and

recombinant TACC3 protein (or a fragment containing Ser558) in kinase buffer (e.g., 40 mM

Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[13]

Initiate Reaction: Start the phosphorylation reaction by adding ATP, including a small amount

of [γ-³²P]ATP, to a final concentration of approximately 100 µM.

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample

buffer and boiling for 5 minutes.

Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an

autoradiography film or a phosphorimager screen to detect the incorporation of ³²P into

TACC3. A band corresponding to the molecular weight of TACC3 will indicate

phosphorylation.

siRNA-mediated Knockdown of TACC3
This protocol describes the use of small interfering RNA (siRNA) to specifically reduce the

expression of TACC3 in cultured cells.

Start:
Cell Seeding

Prepare Transfection Mix:
- TACC3 siRNA

- Transfection Reagent
(e.g., Lipofectamine RNAiMAX)

- Serum-free medium

Incubate Mix
(5-20 min at RT)

Add Transfection Mix
to Cells

Incubate Cells
(48-72 hours)

Analysis:
- Western Blot (protein)

- qRT-PCR (mRNA)
- Phenotypic assays

Click to download full resolution via product page

Workflow for siRNA-mediated Gene Knockdown.

Methodology:

Cell Seeding: Plate cells (e.g., HeLa) in antibiotic-free medium at a density that will result in

30-50% confluency at the time of transfection.
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Transfection: On the following day, prepare the siRNA-lipid complexes. Dilute TACC3-

specific siRNA (e.g., 5'-GCATGCACGGTGCAAATGA-3')[14] and a non-targeting control

siRNA in serum-free medium. In a separate tube, dilute a transfection reagent such as

Lipofectamine RNAiMAX. Combine the diluted siRNA and transfection reagent and incubate

at room temperature for 5-20 minutes to allow complex formation.

Cell Treatment: Add the siRNA-lipid complexes to the cells and gently swirl the plate.

Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target gene.

Analysis: Harvest the cells to assess knockdown efficiency by Western blotting (for protein

levels) or quantitative real-time PCR (for mRNA levels). Perform phenotypic analyses, such

as immunofluorescence staining for spindle morphology or live-cell imaging of mitosis.

Immunofluorescence Staining for TACC3 Localization
This protocol allows for the visualization of TACC3's subcellular localization, particularly on the

mitotic spindle.

Methodology:

Cell Culture and Fixation: Grow cells on glass coverslips. For mitotic cells, treatment with a

synchronizing agent may be employed. Fix the cells with 4% paraformaldehyde in PBS for

10-15 minutes at room temperature.

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.5% Triton X-100

in PBS for 10 minutes.

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution

(e.g., 1% BSA and 5% normal goat serum in PBS) for 30-60 minutes.

Primary Antibody Incubation: Incubate the cells with a primary antibody against TACC3

diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Co-staining with

an antibody against α-tubulin is recommended to visualize the spindle.

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a

fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking
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buffer for 1 hour at room temperature in the dark.

DNA Staining and Mounting: Wash the cells with PBS. Stain the DNA with DAPI for 5

minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Conclusion
TACC3 is an indispensable protein for the proper execution of cell division. Its multifaceted

roles in microtubule stabilization, spindle assembly, and its regulation by key mitotic kinases

underscore its importance in maintaining genomic stability. The detailed experimental protocols

and quantitative data presented in this guide provide a robust framework for researchers and

drug development professionals to further investigate TACC3's function and explore its

potential as a therapeutic target in diseases characterized by uncontrolled cell proliferation. The

continued exploration of the TACC3 signaling network will undoubtedly unveil new insights into

the fundamental mechanisms of mitosis and open new avenues for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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